molecular formula C17H24O4 B12519116 Methyl 9-(4-formylphenoxy)nonanoate CAS No. 663157-48-0

Methyl 9-(4-formylphenoxy)nonanoate

Cat. No.: B12519116
CAS No.: 663157-48-0
M. Wt: 292.4 g/mol
InChI Key: MKDGIDCEOCVHSR-UHFFFAOYSA-N
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Description

Methyl 9-(4-formylphenoxy)nonanoate is an organic compound with the molecular formula C17H24O4 It is a derivative of nonanoic acid, where the nonanoate chain is esterified with a methyl group and substituted with a 4-formylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(4-formylphenoxy)nonanoate typically involves the esterification of 9-(4-formylphenoxy)nonanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(4-formylphenoxy)nonanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 9-(4-carboxyphenoxy)nonanoic acid.

    Reduction: Methyl 9-(4-hydroxyphenoxy)nonanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 9-(4-formylphenoxy)nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 9-(4-formylphenoxy)nonanoate involves its chemical reactivity, particularly the formyl and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential applications. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl nonanoate: A simpler ester without the formylphenoxy substitution.

    Methyl 9-formylnonanoate: Similar structure but lacks the phenoxy group.

    Methyl 2-(4-formylphenoxy)propanoate: Similar functional groups but with a different carbon chain length and structure.

Uniqueness

Methyl 9-(4-formylphenoxy)nonanoate is unique due to the presence of both the formyl and phenoxy groups on the nonanoate chain

Properties

CAS No.

663157-48-0

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 9-(4-formylphenoxy)nonanoate

InChI

InChI=1S/C17H24O4/c1-20-17(19)8-6-4-2-3-5-7-13-21-16-11-9-15(14-18)10-12-16/h9-12,14H,2-8,13H2,1H3

InChI Key

MKDGIDCEOCVHSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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